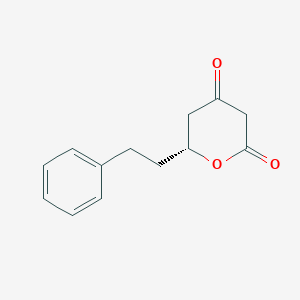
2H-Pyran-2,4(3H)-dione, dihydro-6-(2-phenylethyl)-, (6R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyran-2,4(3H)-dione, dihydro-6-(2-phenylethyl)-, (6R)- is a chemical compound belonging to the class of pyranones This compound is characterized by a pyran ring fused with a dione structure and a phenylethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,4(3H)-dione, dihydro-6-(2-phenylethyl)-, (6R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylethyl-substituted precursor with a suitable dione compound in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in a pure form.
化学反应分析
Types of Reactions
2H-Pyran-2,4(3H)-dione, dihydro-6-(2-phenylethyl)-, (6R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione structure to a diol.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of diols and alcohols.
Substitution: Formation of substituted pyranones with various functional groups.
科学研究应用
2H-Pyran-2,4(3H)-dione, dihydro-6-(2-phenylethyl)-, (6R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2H-Pyran-2,4(3H)-dione, dihydro-6-(2-phenylethyl)-, (6R)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Uniqueness
2H-Pyran-2,4(3H)-dione, dihydro-6-(2-phenylethyl)-, (6R)- is unique due to its specific substitution pattern and stereochemistry. The presence of the phenylethyl group and the (6R) configuration contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
属性
CAS 编号 |
862464-35-5 |
|---|---|
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
(6R)-6-(2-phenylethyl)oxane-2,4-dione |
InChI |
InChI=1S/C13H14O3/c14-11-8-12(16-13(15)9-11)7-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2/t12-/m1/s1 |
InChI 键 |
RFSKGGMIJZWJTF-GFCCVEGCSA-N |
手性 SMILES |
C1[C@H](OC(=O)CC1=O)CCC2=CC=CC=C2 |
规范 SMILES |
C1C(OC(=O)CC1=O)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


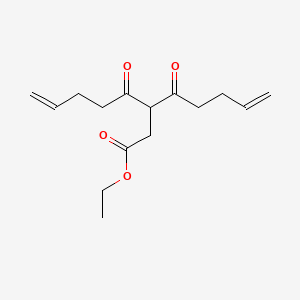
![2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14195878.png)
![1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde](/img/structure/B14195884.png)
![(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone](/img/structure/B14195893.png)
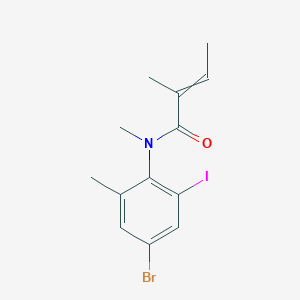
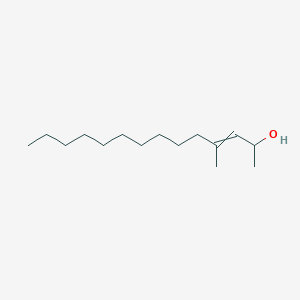
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
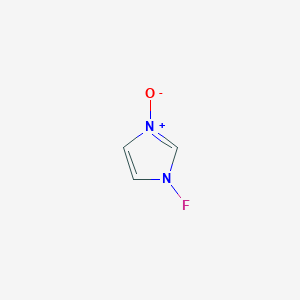
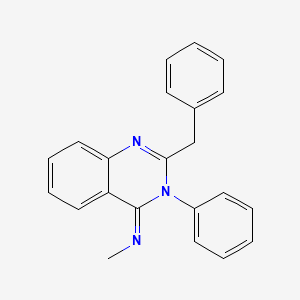
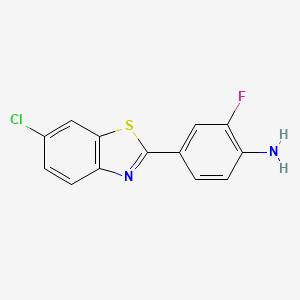
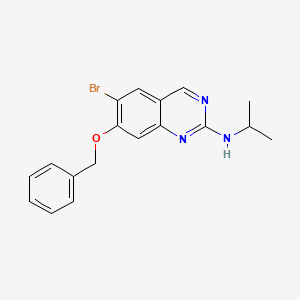
![2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)](/img/structure/B14195956.png)
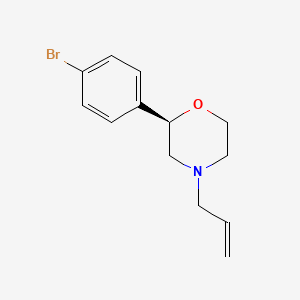
![N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine](/img/structure/B14195964.png)
